5-(Phenoxymethyl)-4-((2-thienylmethylene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
3-(phenoxymethyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione is an aromatic ether.
Scientific Research Applications
Metal Complex Synthesis
The compound has been utilized in the synthesis of metal complexes with Cu(II), Ni(II), and Fe(II). These complexes were synthesized and characterized, providing insights into their structural properties and geometrical structures. This has implications for material science and inorganic chemistry (Sancak et al., 2007).
Antimicrobial Activity
Some derivatives of this compound have been evaluated for their antimicrobial activities. The synthesis of these derivatives and their subsequent antimicrobial activity studies highlight their potential use in medical and pharmaceutical research (Bayrak et al., 2009).
DNA Methylation Inhibition
New derivatives synthesized from this compound have been studied for their anti-tumor activity and effect on tumor DNA methylation levels. This research is crucial in the field of cancer therapy and pharmacology (Hovsepyan et al., 2018).
Tyrosinase Inhibition
The compound's derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase activity. This is significant in the development of antityrosinase agents, which are important in dermatology and cosmetic science (Yu et al., 2015).
Corrosion Inhibition
Schiff bases of this compound and its derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. This research is beneficial in materials science, especially in the field of corrosion science (Ansari et al., 2014).
Structural and Spectroscopic Analysis
The compound has been the subject of various structural and spectroscopic studies, contributing to the fundamental understanding of its chemical properties and potential applications in various scientific fields (Srivastava et al., 2016).
Properties
Molecular Formula |
C14H12N4OS2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS2/c20-14-17-16-13(10-19-11-5-2-1-3-6-11)18(14)15-9-12-7-4-8-21-12/h1-9H,10H2,(H,17,20)/b15-9+ |
InChI Key |
RCHYOAJESHBWED-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CS3 |
SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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